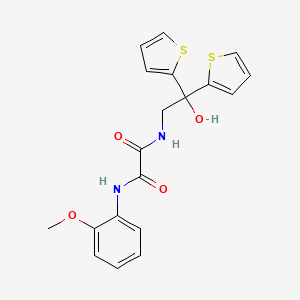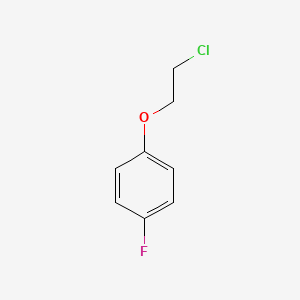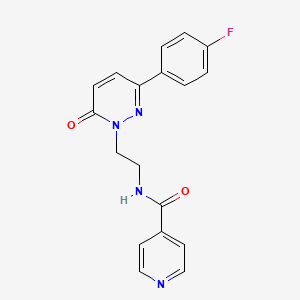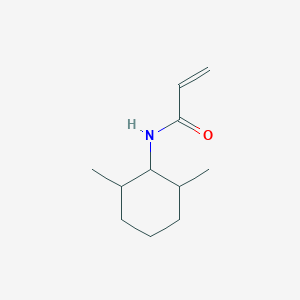![molecular formula C21H21N3O2 B2967837 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide CAS No. 1421444-70-3](/img/structure/B2967837.png)
2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide” is a compound with the molecular formula C21H21N3O2 and a molecular weight of 347.4103 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用
Antioxidant and Pharmacological Activities
Phenothiazine derivatives, including compounds structurally related to 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide, have been synthesized and evaluated for their antioxidant and pharmacological activities. These compounds belong to a significant class known for their pharmaceutical properties, including use as sedatives, tranquilizers, antituberculotics, or bactericides. Their electron donor properties and low oxidation potential make them suitable for forming radical-cations, indicating a potential role in material science or biochemistry as markers for proteins and DNA (Narule, Gaidhane, & Gaidhane, 2015).
Photodissociation Studies
Research on the photodissociation of heteroaromatic molecules, such as imidazole and pyrrole, has provided insights into the nonradiative decay processes from their respective 1πσ* excited states. This knowledge contributes to understanding the photostability and photochemical reactions of compounds similar to 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide, offering potential applications in designing compounds with tailored photophysical properties (Ashfold et al., 2006).
Synthesis and Evaluation of Derivatives for Biological Activities
A new series of derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, have been prepared and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. These findings highlight the versatility of heterocyclic chemistry in producing compounds with significant biological activities, suggesting that derivatives of 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide could be explored for similar applications (Kendre, Landge, & Bhusare, 2015).
Development of Herbicidal Agents
Research into phenoxypropionic acid derivatives with an imidazo[1,2-a]pyridine moiety has led to the discovery of compounds with herbicidal activities. This indicates that structural modifications incorporating heterocyclic moieties, similar to the imidazolyl group in 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide, can enhance the biological activity of herbicides, offering pathways to develop new agrochemicals (Ohta, Minami, Harutoshi, & Yasuo, 1993).
将来の方向性
The future directions for this compound could involve further exploration of its therapeutic potential, given the broad range of biological activities exhibited by imidazole derivatives . More research could also be conducted to understand its mechanism of action and to develop efficient synthetic routes.
作用機序
Target of Action
It is known that imidazole-containing compounds, which include the pyrrolo[1,2-a]imidazole moiety present in this compound, have a broad range of chemical and biological properties . They have been shown to interact with various biological targets, exhibiting diverse activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to specific receptors, triggering or blocking certain cellular processes .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole-containing compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Given the diverse biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
特性
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(26-18-6-3-2-4-7-18)21(25)23-17-11-9-16(10-12-17)19-14-22-20-8-5-13-24(19)20/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBJGJCYGQVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)
![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)



![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)